(4S)-4-Amino-5-[[(2S,3S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S,3S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-(4H-imidazol-4-yl)propanoyl]amino]-3-(4H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]propanoyl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(4H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid
(4S)-4-Amino-5-[[(2S,3S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S,3S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-(4H-imidazol-4-yl)propanoyl]amino]-3-(4H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]propanoyl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(4H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid
Brand Name:
Vulcanchem
CAS No.:
129476-28-4
VCID:
VC0144185
InChI:
InChI=1S/C117H186N38O28/c1-16-61(10)90(111(180)136-64(13)94(163)155-95(164)65(14)137-114(183)93(66(15)157)154-110(179)85(49-71-53-129-57-135-71)150-113(182)92(63(12)18-3)151-96(165)72(118)35-38-88(159)160)153-109(178)80(44-60(8)9)144-106(175)83(47-69-51-127-55-133-69)148-107(176)84(48-70-52-128-56-134-70)147-103(172)79(43-59(6)7)142-104(173)82(46-68-30-23-20-24-31-68)146-105(174)81(45-67-28-21-19-22-29-67)145-100(169)76(34-27-41-132-117(125)126)139-98(167)74(32-25-39-130-115(121)122)138-99(168)75(33-26-40-131-116(123)124)140-102(171)78(42-58(4)5)143-108(177)86(50-89(161)162)149-101(170)77(36-37-87(120)158)141-112(181)91(62(11)17-2)152-97(166)73(119)54-156/h19-24,28-31,51-53,55-66,69-86,90-93,156-157H,16-18,25-27,32-50,54,118-119H2,1-15H3,(H2,120,158)(H,136,180)(H,137,183)(H,138,168)(H,139,167)(H,140,171)(H,141,181)(H,142,173)(H,143,177)(H,144,175)(H,145,169)(H,146,174)(H,147,172)(H,148,176)(H,149,170)(H,150,182)(H,151,165)(H,152,166)(H,153,178)(H,154,179)(H,159,160)(H,161,162)(H4,121,122,130)(H4,123,124,131)(H4,125,126,132)(H,155,163,164)/t61-,62-,63-,64-,65-,66+,69?,70?,71?,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,90-,91-,92-,93-/m0/s1
SMILES:
CCC(C)C(C(=O)NC(CC1C=NC=N1)C(=O)NC(C(C)O)C(=O)NC(C)C(=O)NC(=O)C(C)NC(=O)C(C(C)CC)NC(=O)C(CC(C)C)NC(=O)C(CC2C=NC=N2)NC(=O)C(CC3C=NC=N3)NC(=O)C(CC(C)C)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)CC)NC(=O)C(CO)N)NC(=O)C(CCC(=O)O)N
Molecular Formula:
C117H186N38O28
Molecular Weight:
2573 g/mol
(4S)-4-Amino-5-[[(2S,3S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S,3S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-(4H-imidazol-4-yl)propanoyl]amino]-3-(4H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]propanoyl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(4H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid
CAS No.: 129476-28-4
Main Products
VCID: VC0144185
Molecular Formula: C117H186N38O28
Molecular Weight: 2573 g/mol
CAS No. | 129476-28-4 |
---|---|
Product Name | (4S)-4-Amino-5-[[(2S,3S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S,3S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-(4H-imidazol-4-yl)propanoyl]amino]-3-(4H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]propanoyl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(4H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid |
Molecular Formula | C117H186N38O28 |
Molecular Weight | 2573 g/mol |
IUPAC Name | (4S)-4-amino-5-[[(2S,3S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S,3S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-(4H-imidazol-4-yl)propanoyl]amino]-3-(4H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]propanoyl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(4H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid |
Standard InChI | InChI=1S/C117H186N38O28/c1-16-61(10)90(111(180)136-64(13)94(163)155-95(164)65(14)137-114(183)93(66(15)157)154-110(179)85(49-71-53-129-57-135-71)150-113(182)92(63(12)18-3)151-96(165)72(118)35-38-88(159)160)153-109(178)80(44-60(8)9)144-106(175)83(47-69-51-127-55-133-69)148-107(176)84(48-70-52-128-56-134-70)147-103(172)79(43-59(6)7)142-104(173)82(46-68-30-23-20-24-31-68)146-105(174)81(45-67-28-21-19-22-29-67)145-100(169)76(34-27-41-132-117(125)126)139-98(167)74(32-25-39-130-115(121)122)138-99(168)75(33-26-40-131-116(123)124)140-102(171)78(42-58(4)5)143-108(177)86(50-89(161)162)149-101(170)77(36-37-87(120)158)141-112(181)91(62(11)17-2)152-97(166)73(119)54-156/h19-24,28-31,51-53,55-66,69-86,90-93,156-157H,16-18,25-27,32-50,54,118-119H2,1-15H3,(H2,120,158)(H,136,180)(H,137,183)(H,138,168)(H,139,167)(H,140,171)(H,141,181)(H,142,173)(H,143,177)(H,144,175)(H,145,169)(H,146,174)(H,147,172)(H,148,176)(H,149,170)(H,150,182)(H,151,165)(H,152,166)(H,153,178)(H,154,179)(H,159,160)(H,161,162)(H4,121,122,130)(H4,123,124,131)(H4,125,126,132)(H,155,163,164)/t61-,62-,63-,64-,65-,66+,69?,70?,71?,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,90-,91-,92-,93-/m0/s1 |
Standard InChIKey | NKJDEYWVOQMEGR-IFRDOXJBSA-N |
Isomeric SMILES | CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1C=NC=N1)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](C)C(=O)NC(=O)[C@H](C)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2C=NC=N2)NC(=O)[C@H](CC3C=NC=N3)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CO)N)NC(=O)[C@H](CCC(=O)O)N |
SMILES | CCC(C)C(C(=O)NC(CC1C=NC=N1)C(=O)NC(C(C)O)C(=O)NC(C)C(=O)NC(=O)C(C)NC(=O)C(C(C)CC)NC(=O)C(CC(C)C)NC(=O)C(CC2C=NC=N2)NC(=O)C(CC3C=NC=N3)NC(=O)C(CC(C)C)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)CC)NC(=O)C(CO)N)NC(=O)C(CCC(=O)O)N |
Canonical SMILES | CCC(C)C(C(=O)NC(CC1C=NC=N1)C(=O)NC(C(C)O)C(=O)NC(C)C(=O)NC(=O)C(C)NC(=O)C(C(C)CC)NC(=O)C(CC(C)C)NC(=O)C(CC2C=NC=N2)NC(=O)C(CC3C=NC=N3)NC(=O)C(CC(C)C)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)CC)NC(=O)C(CO)N)NC(=O)C(CCC(=O)O)N |
Synonyms | parathyroid hormone-related protein (14-34) amide PTHrP (14-34) NH2 |
PubChem Compound | 16132182 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume